molecular formula C36H49N7O7S B1583094 Substance P, C-terminal pentapeptide CAS No. 61123-13-5

Substance P, C-terminal pentapeptide

Cat. No. B1583094
CAS RN: 61123-13-5
M. Wt: 723.9 g/mol
InChI Key: CTTLAZLIKHEYJW-ZIUUJSQJSA-N
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Description

Substance P (SP) is a member of the tachykinin (TK) peptide family, which is ubiquitously expressed from invertebrates to mammals with a role in different organ systems and a number of functions also in the gastrointestinal (GI) tract .


Synthesis Analysis

The C-terminal pentapeptide of SP (5Phe-4Phe-3Gly-2Leu-1Met amide), the core sequence, still retained some features of SP, so the pentapeptide was selected as the target peptide for tetrazine coupling . The synthesis of this peptide involved the use of Boc-protected tetrazine-containing amino acid 6 .


Molecular Structure Analysis

The binding conformation of the common C-terminal fragment: Phe-X-Gly-Leu-Met-NH2, the ’message sequence’ of tachykinins, was determined by consensus dynamics . Three binding modes for the C-terminal pentapeptide were determined. The first binding conformation is folded due to an intramolecular H-bond between the NH of the variable residue (X) and CO of Met .


Chemical Reactions Analysis

The first binding conformation is folded due to an intramolecular H-bond between the NH of the variable residue (X) and CO of Met . Other features include γ-bends at both the variable amino acid (X) and at Gly .


Physical And Chemical Properties Analysis

Substance P has a pH-dependent structure. Under acidic–neutral conditions, SP possesses a prevalent β-sheet structure although also other secondary structure elements are present . By increasing pH, a higher orderliness in the SP secondary structure is induced .

Scientific Research Applications

Biological Activity and Pharmacological Effects

  • The C-terminal pentapeptide of Substance P exhibits significant spasmogenic and vasoactive effects. The biological activity of this pentapeptide and other C-terminal sequences was demonstrated in various assays including vasodilator, spasmogenic, and venoconstrictor properties on different preparations like the dog's hind limb blood flow, guinea pig ileum, and rabbit ear vein. These studies found that sequences of six or more C-terminal amino acids can elicit activity comparable to the parent endecapeptide, with the octapeptide showing the most potency in some assays (Bury & Mashford, 1976).
  • Research on Substance P analogs with substitutions at the Gly9 and Gln6 positions of the C-terminal part revealed that derivatives of the C-terminal pentapeptide were nearly as potent as the undecapeptide Substance P. This finding is crucial for designing high-affinity radioactive receptor ligands, Substance P antagonists, and affinity labels (Blumberg & Teichberg, 1981).

Conformational Behavior and Stability

  • The conformational behavior of the active C-terminal pentapeptide of Substance P was investigated using empirical energy calculations. The study revealed that the most stable conformations include the αR helix and partially helical structures. These conformations provide good accessibility of side-chains, which is important for interacting with the receptor (Cotrait & Hospital, 1982).
  • The immunosuppressive activity of pentapeptides related to the C-terminal fragments of tachykinins, including Substance P, was studied using the plaque-forming cell test. The research suggests that substance P may be involved in immunomodulation in mammalian organisms (Siemion et al., 1994).

Neurophysiological and Behavioral Implications

  • A study comparing the effects of substance P and its various C-terminal fragments on neurons in the rat's cingulate cortex found that fragments as short as the hexapeptide sequence were at least as active as the parent molecule in increasing neuronal firing. The pentapeptide sequence was much less active, indicating a nuanced influence of the fragment's length on neuronal activity (Jones & Olpe, 1982).
  • Another study highlighted the opposite effects of N-terminal and C-terminal fragments of Substance P on behavior, with the C-terminal hexapeptide fragment exerting effects contrary to those of the N-terminal heptapeptide fragment. This finding suggests significant behavioral implications of different fragments of Substance P (Hall & Stewart, 1983).

Future Directions

The generation of new research tools recently in the tachykinin field should allow for a detailed examination of the mechanisms of peptide action, including a focus on receptor structure-function relations and regulation of receptor sensitivity . This could lead to important therapeutic applications in the treatment of a variety of stress-related illnesses .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49N7O7S/c1-22(2)18-27(35(49)41-25(32(37)46)16-17-51-3)40-31(45)21-38-33(47)28(19-23-10-6-4-7-11-23)42-36(50)29(20-24-12-8-5-9-13-24)43-34(48)26-14-15-30(44)39-26/h4-13,22,25-29H,14-21H2,1-3H3,(H2,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,49)(H,42,50)(H,43,48)/t25-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTLAZLIKHEYJW-ZIUUJSQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976640
Record name N-{14-Benzyl-7,10,13,16-tetrahydroxy-5-[hydroxy(imino)methyl]-8-(2-methylpropyl)-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12,15-tetraen-17-yl}-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Substance P, C-terminal pentapeptide

CAS RN

61123-13-5
Record name Substance P (6-11), pglu(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061123135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{14-Benzyl-7,10,13,16-tetrahydroxy-5-[hydroxy(imino)methyl]-8-(2-methylpropyl)-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12,15-tetraen-17-yl}-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Cotrait, M Hospital - Biochemical and Biophysical Research …, 1982 - Elsevier
The conformational behavior of the active C-terminal pentapeptide of substance P(SP), pGlu-Phe-Phe-Gly-Leu-Met NH 2 [pGlu-SP(7–11)] was investigated using empirical energy …
Number of citations: 23 www.sciencedirect.com
A Babińska, W Kosiołkiewicz, A Janecka - Molecular immunology, 1984 - Elsevier
Substance P (SP) and its COOH-terminal fragment (6–11) were coupled to bovine serum albumin by glutaraldehyde and used to elicit antibodies. Anti-SP and anti-SP 6–11 antibodies …
Number of citations: 3 www.sciencedirect.com
P Datar, S Srivastava, E Coutinho… - Current topics in …, 2004 - ingentaconnect.com
Extensive efforts since 1931, on the structural determination of the mammalian tachykinin SP by NMR, CD and IR have turned out to be inconclusive. Studies are now being …
Number of citations: 204 www.ingentaconnect.com
E Coutinho, S Kamath, A Saran… - Journal of Biomolecular …, 1998 - Taylor & Francis
The conformation of the C-terminal octapeptide fragment of Substance P (SP 4-11 , Pro-GlnGln-Phe-Phe-Gly-Leu-Met-NH 2 ) has been investigated by 2D-NMR and MD methods. The …
Number of citations: 5 www.tandfonline.com
GC Landis, BS Wire, TF Burks, DL Kreulen… - Substance P and …, 1987 - Springer
The kinetic effects of conformational selection will depend on the mechanism by which substance P (SP) binds to its receptor. There are two contrasting models which have been …
Number of citations: 0 link.springer.com
PS Darman - 1985 - search.proquest.com
To investigate the underlying structural features of the neuropeptides (alpha)-melanotropin ((alpha)-MSH) and substance P (SP), which are responsible for their biological actions, the …
Number of citations: 3 search.proquest.com
BJ Williams, NR Curtis, AT McKnight… - Journal of medicinal …, 1993 - ACS Publications
Twenty homodetic cyclic peptides based on the C-terminal sequence of substance P were prepared (Table I) by a combination of solid-phase techniques and cyclizations using azide …
Number of citations: 39 pubs.acs.org

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